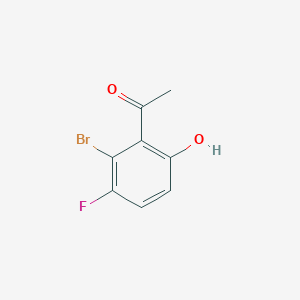

![molecular formula C20H22O5 B3110196 Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate CAS No. 178611-06-8](/img/structure/B3110196.png)

Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate

Descripción general

Descripción

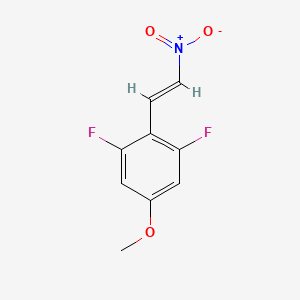

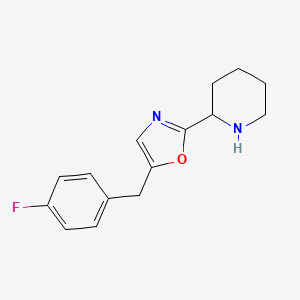

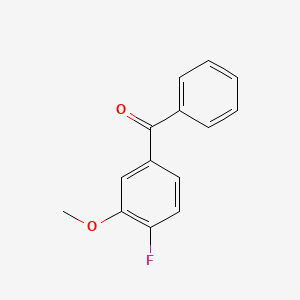

This compound is an ester formed from an acrylic acid and a phenolic compound. The presence of the acrylate group (a double bond adjacent to a carbonyl group) suggests that it could participate in various chemical reactions, particularly polymerization . The benzyloxy and methoxy groups attached to the phenyl ring could influence the compound’s physical and chemical properties, possibly making it more stable or altering its solubility .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the phenyl ring, the ester group, and the acrylate group. This conjugation could have significant effects on the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis

Acrylates can undergo polymerization reactions, often initiated by heat, light, or a chemical initiator . The presence of the benzyloxy and methoxy groups could influence the reactivity of the acrylate group and the properties of any polymers formed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the acrylate group could make the compound reactive, particularly towards polymerization reactions . The benzyloxy and methoxy groups could influence properties like solubility and stability .Aplicaciones Científicas De Investigación

Selective Inhibitors of Acetylcholinesterase

Research has identified a class of caffeic acid phenethyl ester (CAPE) derivatives, which include compounds structurally related to Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate, as unexpected inhibitors of eeAChE (electric eel acetylcholinesterase). These compounds have shown significant inhibitory effects against eeAChE without being cytotoxic to human cancer cells and non-malignant mouse fibroblasts. This suggests their potential as selective inhibitors for therapeutic applications, particularly in treating diseases characterized by acetylcholinesterase dysfunction (Gießel et al., 2019).

Synthetic Applications in Organic Chemistry

The compound has been explored for its reactivity in organic syntheses, notably in reactions involving aldehydes and epoxides. Its use as a multifunctionalized gem-difluorination building block to introduce difluoromethene subunits into new hydroxy esters demonstrates its versatility in synthetic applications. Such reactions have been shown to produce β-hydroxy ester products in good yield, highlighting the compound's utility in developing new synthetic pathways (Peng, Zhao, & Zhu, 2006).

Polymerization and Material Science

In the context of material science, related compounds have been used in the copolymerization processes to create various polymeric materials. For example, ethylene-co-acrylic acid copolymers, which are important for industrial applications due to their properties and applications, highlight the relevance of acrylate derivatives in producing materials with potentially improved microstructures and material properties through transition-metal-catalyzed copolymerization processes (Dai & Chen, 2018).

Corrosion Inhibition

Research into the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution has been conducted. While not directly related to Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate, this research indicates the potential of structurally related acrylate derivatives in corrosion protection. These derivatives have shown high inhibition activities and their adsorption on mild steel surfaces follows the Langmuir adsorption model (Lgaz et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (E)-3-(3,5-dimethoxy-4-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-4-24-19(21)11-10-16-12-17(22-2)20(18(13-16)23-3)25-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKZGNPDSLCFAN-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)